molecular formula C10H10N2O3 B2816786 2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-carboxylic acid CAS No. 145126-54-1

2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-carboxylic acid

Cat. No.: B2816786
CAS No.: 145126-54-1
M. Wt: 206.201
InChI Key: DJTZCUDCEWMZBL-UHFFFAOYSA-N
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Description

2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-carboxylic acid is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-carboxylic acid typically involves the reaction of benzimidazole derivatives with ethylene oxide or ethylene glycol under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the hydroxyethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield benzimidazole-5-carboxylic acid, while reduction can produce 2-ethyl-1H-benzoimidazole-5-carboxylic acid .

Scientific Research Applications

2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The hydroxyethyl group can form hydrogen bonds with amino acid residues in the enzyme’s active site, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-carboxylic acid is unique due to the presence of both the hydroxyethyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields .

Properties

IUPAC Name

2-(1-hydroxyethyl)-3H-benzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-5(13)9-11-7-3-2-6(10(14)15)4-8(7)12-9/h2-5,13H,1H3,(H,11,12)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTZCUDCEWMZBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=C(N1)C=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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